Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S.2ClH/c1-10(2)14-8-12-9-15-13(16-12)11-6-4-3-5-7-11;;/h3-7,9-10,14H,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNKZMEFXGBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction and Phenyl Substitution
- The 1,3-thiazole core is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamide derivatives.
- The 2-phenyl substituent is introduced either by using phenacyl halides as starting materials or by cross-coupling reactions post-thiazole formation.
- Patented processes describe the use of substituted haloformates and bases in solvents like dichloromethane to prepare thiazolylmethyl intermediates, which are crucial precursors for further functionalization.
Introduction of the Isopropylaminomethyl Group
- The 5-position of the thiazole ring is functionalized with a methylamine derivative bearing the isopropyl group.
- This is achieved by nucleophilic substitution or reductive amination of a suitable aldehyde or halomethyl intermediate on the thiazole ring.
- The reaction conditions involve controlled temperatures and the use of suitable solvents and bases to ensure selective substitution without side reactions.
Formation of the Dihydrochloride Salt
- The free base of Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine is reacted with hydrochloric acid to form the dihydrochloride salt.
- This salt formation enhances the compound’s aqueous solubility and stability, which is critical for pharmaceutical applications.
- The process involves careful control of stoichiometry and purification steps such as crystallization to obtain high-purity dihydrochloride salt.
- The patent literature emphasizes the use of crystalline intermediates and protecting groups to improve yields and purity.
- For example, amino-protecting groups are employed during intermediate steps to prevent side reactions, and are removed in final steps before salt formation.
- Solvent choice (e.g., dichloromethane, ethyl acetate) and bases (e.g., triethylamine) are optimized to maximize reaction efficiency and minimize impurities.
- Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Thiazole ring formation | α-Haloketone + thiourea, base, solvent | 1,3-Thiazole core with phenyl group | Cyclization under mild heating |
| 2 | Functionalization at C-5 | Halomethyl intermediate + isopropylamine | Isopropylaminomethyl thiazole derivative | Nucleophilic substitution |
| 3 | Salt formation | HCl in suitable solvent | Dihydrochloride salt of target compound | Crystallization for purity |
- The improved synthetic routes reported in patent US10351556B2 highlight novel intermediates and processes that afford higher purity and yield of the target compound.
- Use of alkyl or aryl haloformates in the presence of bases improves the preparation of key intermediates, facilitating subsequent amination steps.
- The crystalline forms of intermediates and final salts are characterized by enhanced stability, which is beneficial for pharmaceutical formulation.
- Solid dispersion techniques with pharmaceutically acceptable carriers have been developed to improve bioavailability and handling of the compound.
The preparation of Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves carefully designed multi-step synthetic strategies focusing on efficient thiazole ring construction, selective functionalization, and salt formation. Advances in process chemistry, as detailed in patent literature, provide optimized conditions and intermediates that enhance yield, purity, and stability. These methods are critical for producing the compound at scale with pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is being explored for its potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Antifungal Properties : Its efficacy against various fungal strains is under investigation, which could lead to novel antifungal agents.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
Biological Research
The compound has been studied for its interactions within biological systems:
- Cellular Mechanisms : It is believed to affect various biochemical pathways, influencing cellular processes such as apoptosis and proliferation. This makes it a valuable tool in cancer research .
Industrial Applications
In addition to its biological applications, Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has industrial relevance:
- Catalyst in Chemical Reactions : It can serve as a catalyst in various organic synthesis reactions due to its ability to stabilize reactive intermediates.
Case Studies and Research Findings
Recent studies have highlighted the potential of Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride in various applications:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds exhibited significant activity against resistant bacterial strains. Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride was noted for its enhanced solubility and bioavailability compared to other thiazole derivatives .
- Cancer Research : In vitro studies showed that this compound can induce apoptosis in cancer cell lines through modulation of specific signaling pathways. This finding suggests its potential as a lead compound for developing novel anticancer drugs .
- Inflammation Models : In animal models of inflammation, the compound demonstrated a marked reduction in inflammatory markers, indicating its promise as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines. The exact molecular pathways can vary depending on the specific biological activity being targeted .
Comparison with Similar Compounds
Structural and Functional Differences
- In contrast, methyl or isopropyl substituents (e.g., 1185029-09-7) reduce steric hindrance but may lower lipophilicity . The 3-methoxyphenyl group in {[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride introduces electron-donating effects, which could modulate electronic properties and solubility .
Amine Moieties :
- The isopropylamine group in the target compound offers a branched aliphatic chain, influencing solubility and metabolic stability. Comparatively, piperidine-containing analogues (e.g., EN300-736822) introduce cyclic amines, altering basicity and conformational flexibility .
- Propyl-linked amines (e.g., 325491-86-9) may exhibit reduced steric hindrance but increased flexibility, affecting target engagement .
Physicochemical Properties
Molecular Weight and Solubility :
- Synthetic Accessibility: Thiazole derivatives are typically synthesized via cyclization or coupling reactions.
Biological Activity
Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's synthesis, molecular structure, biological activity, and relevant research findings.
1. Molecular Structure and Synthesis
Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride consists of a thiazole ring containing sulfur and nitrogen atoms, with an isopropyl group enhancing its solubility. The synthesis typically involves the cyclization of α-haloketones with thiourea to form the thiazole ring, followed by alkylation with isopropylamine to yield the dihydrochloride salt .
Molecular Formula and Properties
| Property | Details |
|---|---|
| Chemical Formula | C₁₃H₁₆N₂S |
| Molecular Weight | 232.34 g/mol |
| IUPAC Name | (2-phenyl-1,3-thiazol-5-yl)methylamine |
| SMILES | CC(C)NCc1cnc(s1)c2ccccc2 |
2. Biological Activity
The biological activity of Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has been investigated across various studies:
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has been explored for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses potent antibacterial properties .
Anticancer Activity
The compound's anticancer potential has been highlighted in several studies. For instance, it was shown to inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. It was found to reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study conducted on various thiazole derivatives including Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride reported significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency .
Case Study 2: Anticancer Mechanisms
In vitro assays demonstrated that Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride inhibited the growth of human cancer cell lines (e.g., breast cancer) by inducing G0/G1 phase arrest and promoting apoptosis. The compound's mechanism involved the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
4. Comparative Analysis with Similar Compounds
The biological activity of Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can be compared with other thiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride | Thiazole ring with isopropyl group | Antimicrobial, Anticancer |
| Sulfathiazole | Thiazole structure with sulfonamide | Antimicrobial |
| Ritonavir | Thiazole moiety in an antiviral drug | Antiviral |
5. Conclusion
Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride exhibits promising biological activities that warrant further investigation. Its potential applications in antimicrobial therapy and cancer treatment highlight its significance in medicinal chemistry. Continued research could lead to the development of novel therapeutic agents based on this compound.
Q & A
Q. What are the optimized synthetic routes for Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride, and how can purity be maximized?
The synthesis typically involves three key steps: (1) thiazole ring formation via cyclization of thioamides with α-halo ketones, (2) introduction of the isopropylamine moiety through nucleophilic substitution or reductive amination, and (3) salt formation using hydrochloric acid to yield the dihydrochloride. To optimize purity, use chromatographic purification (e.g., flash chromatography) after each step and characterize intermediates via NMR and LC-MS. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to minimize by-products .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and substitution patterns.
- HPLC-MS for purity assessment and detection of trace impurities.
- FT-IR to identify functional groups (e.g., amine, thiazole).
- Elemental analysis to validate stoichiometry.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. How can researchers design initial biological screening assays for this compound?
Prioritize in vitro assays targeting thiazole-related biological activities:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Use DMSO as a solvent vehicle and include positive controls (e.g., cisplatin for cytotoxicity) .
Q. What solubility and stability considerations are critical for handling this compound?
The dihydrochloride salt enhances water solubility but is hygroscopic. Store desiccated at −20°C. Stability tests (e.g., accelerated degradation studies under UV light, heat, or varying pH) are recommended. Use freshly prepared solutions in PBS or saline for in vitro assays to avoid hydrolysis .
Q. How does the thiazole ring’s electronic structure influence reactivity?
The sulfur and nitrogen atoms in the thiazole ring create an electron-deficient system, making the C-5 position (methylamine attachment) susceptible to nucleophilic substitution. Substituents like the 2-phenyl group further modulate electron density, affecting reactions such as alkylation or acylation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
SAR strategies :
- Substituent variation : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects.
- Ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance target binding.
- Bioisosteres : Replace the thiazole with oxadiazole to compare potency. Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (μM, Kinase X) | Notes |
|---|---|---|---|
| Isopropyl | 2.1 | 0.45 | Baseline |
| Cyclopropyl | 1.8 | 0.32 | Improved solubility |
| tert-Butyl | 2.5 | 0.78 | Reduced activity |
| Data derived from analogs in . |
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
Contradictions may arise from poor pharmacokinetics (PK) or off-target effects. Address this by:
- PK profiling : Measure plasma half-life, bioavailability, and tissue distribution.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
- Target engagement assays : Employ thermal shift assays or SPR to confirm binding in vivo .
Q. What computational methods can predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases).
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
- QSAR models : Train on analogs to predict ADMET properties .
Q. What strategies can mitigate off-target effects in cell-based assays?
Q. How can enantiomeric purity impact biological activity, and how is it controlled?
The methylamine group’s chirality (if present) can alter target binding. Use:
- Chiral HPLC to separate enantiomers.
- Asymmetric synthesis with chiral catalysts (e.g., BINAP ligands).
- Circular dichroism (CD) to confirm configuration. Activity differences >10-fold between enantiomers are common in kinase inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
